1-Propylpyrazolidin-3-one

Description

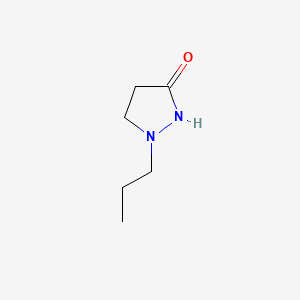

1-Propylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core—a five-membered ring containing two nitrogen atoms—substituted with a propyl group at the N1 position. Pyrazolidinones are of significant interest in medicinal and synthetic chemistry due to their versatility as intermediates and bioactive scaffolds. The propyl substituent likely enhances lipophilicity compared to unsubstituted pyrazolidinones, influencing solubility and bioavailability.

Properties

CAS No. |

153043-83-5 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.175 |

IUPAC Name |

1-propylpyrazolidin-3-one |

InChI |

InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(9)7-8/h2-5H2,1H3,(H,7,9) |

InChI Key |

GKLAJJCPZVJBQT-UHFFFAOYSA-N |

SMILES |

CCCN1CCC(=O)N1 |

Synonyms |

3-Pyrazolidinone,1-propyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-propylpyrazolidin-3-one with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The propyl group in this compound contributes to nonpolar character, whereas the chloroacetyl group in 1-(2-chloroacetyl)pyrazolidin-3-one introduces polarity and electrophilicity, enabling nucleophilic substitution reactions .

- Reactivity : 4-Bromopyrazolidine-1,2-dicarbaldehyde’s bromine and aldehyde groups enhance its utility in crosslinking or condensation reactions, though steric and electronic effects may limit its stability .

Physicochemical Properties

- Lipophilicity : this compound (logP ~1.2 estimated) is more lipophilic than 1-(2-chloroacetyl)pyrazolidin-3-one (logP ~0.5) but less than 4-bromopyrazolidine-1,2-dicarbaldehyde (logP ~1.8 due to bromine).

- Solubility : The chloroacetyl derivative’s polarity enhances aqueous solubility compared to the propyl analog, which may require solubilizing agents for biological testing.

Research Findings

- Synthetic Methods: highlights iodine-catalyzed multicomponent reactions for pyrazole synthesis, suggesting analogous strategies for pyrazolidinone derivatives (e.g., cyclocondensation with propylating agents) .

- Stability : Chloroacetyl-substituted derivatives may exhibit hydrolytic instability under basic conditions, whereas alkylated analogs like this compound are more robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.